1,1,1-d3-Dimethyl ether

Description

BenchChem offers high-quality 1,1,1-d3-Dimethyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1-d3-Dimethyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

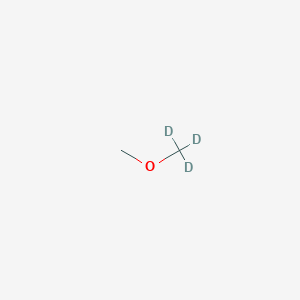

Structure

3D Structure

Properties

IUPAC Name |

trideuterio(methoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-3-2/h1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGLNKUTAGEVQW-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50160123 | |

| Record name | 1,1,1-d3-Dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

49.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13725-27-4 | |

| Record name | 1,1,1-d3-Dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013725274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-d3-Dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Role of Isotopic Labeling in Modern Chemistry

An In-depth Technical Guide to 1,1,1-d3-Dimethyl Ether: Properties, Reactivity, and Applications

In the landscape of molecular science, the substitution of an atom with one of its isotopes, known as isotopic labeling, is a powerful tool for elucidating reaction mechanisms, understanding metabolic pathways, and enhancing analytical precision. 1,1,1-d3-Dimethyl ether (DME-d3), a deuterated isotopologue of dimethyl ether, exemplifies the utility of this technique. In this molecule, three hydrogen atoms on one of the methyl groups are replaced with deuterium, a stable, heavier isotope of hydrogen.

This seemingly subtle modification has profound implications. The increased mass of deuterium alters the vibrational energy of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference gives rise to the Kinetic Isotope Effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a different rate than those involving a C-H bond. This phenomenon, coupled with its unique mass signature, makes DME-d3 an invaluable probe for researchers in organic synthesis, materials science, and drug development. This guide provides a comprehensive overview of the chemical properties, reactivity, and critical applications of 1,1,1-d3-Dimethyl ether for the modern scientist.

Core Physicochemical Properties

1,1,1-d3-Dimethyl ether, also known as methoxy(2H3)methane, is a colorless gas at standard temperature and pressure with a characteristic faint, ethereal odor.[1] Its physical properties are largely similar to its non-deuterated counterpart, but the isotopic substitution results in a slightly higher molecular weight.

Table 1: Physicochemical Data for 1,1,1-d3-Dimethyl Ether

| Property | Value | Source(s) |

| Chemical Formula | C₂H₃D₃O (or CD₃OCH₃) | [1] |

| Molecular Weight | 49.09 g/mol | [2] |

| CAS Number | 13725-27-4 | [1][2] |

| Appearance | Colorless Gas | [1] |

| Boiling Point | -24.8 °C (for unlabeled DME) | [3] |

| Melting Point | -141.5 °C (for unlabeled DME) | [3] |

| Flash Point | -41 °C (-41.8 °F) - closed cup | |

| Isotopic Purity | Typically ≥99 atom % D |

The primary physical difference stemming from deuteration is rooted in the concept of zero-point vibrational energy (ZPE). The C-D bond has a lower ZPE than the C-H bond, making it stronger and slightly shorter.[4] This leads to a smaller van der Waals radius and reduced polarizability for the deuterated methyl group, which can subtly influence intermolecular interactions and chromatographic behavior.[5]

Caption: Structure of 1,1,1-d3-Dimethyl Ether (CD₃OCH₃).

Spectroscopic Characterization

The isotopic label provides a distinct signature for DME-d3 in various spectroscopic techniques.

-

Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), the molecular ion peak for DME-d3 appears at an m/z value that is 3 units higher than that of unlabeled dimethyl ether (49 vs. 46).[2][6] This clear mass shift allows for easy differentiation and quantification in complex mixtures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is simplified, showing a singlet for the non-deuterated methoxy group (-OCH₃). The signal for the deuterated methyl group (-CD₃) is absent.

-

¹³C NMR: The carbon spectrum shows two distinct signals. The carbon of the -OCH₃ group appears as a standard singlet. The carbon of the -CD₃ group, however, will appear as a multiplet (typically a septet) due to coupling with the three deuterium nuclei (spin I=1).

-

-

Infrared (IR) Spectroscopy: The most significant difference in the IR spectrum is the position of the C-D stretching vibrations, which appear at a lower frequency (around 2050-2260 cm⁻¹) compared to the C-H stretches (around 2850-3000 cm⁻¹) of the non-deuterated methyl group.[7] This shift is a direct consequence of the heavier mass of deuterium.

Reactivity and the Kinetic Isotope Effect

The general reactivity of DME-d3 is similar to that of standard dimethyl ether. It is an extremely flammable gas that can form explosive mixtures with air.[3][8] Like other ethers, it can potentially form explosive peroxides upon prolonged exposure to air and light, although it is more resistant to autoxidation than many other alkyl ethers.[6][9][10] It should be handled with extreme care in well-ventilated areas, using spark-proof tools and grounded equipment.[11]

The most scientifically significant aspect of DME-d3's reactivity is the Kinetic Isotope Effect (KIE) .

Causality of the Kinetic Isotope Effect

The KIE arises from the difference in zero-point vibrational energy between C-H and C-D bonds. Because the C-D bond is stronger and has a lower zero-point energy, more energy is required to reach the transition state for any reaction that involves the cleavage of this bond.[4] Consequently, reactions that break a C-D bond are typically slower than the equivalent reactions that break a C-H bond.

This effect is most pronounced when the C-H/C-D bond cleavage is the rate-determining step of the reaction. The magnitude of the KIE (expressed as the ratio of rate constants, kH/kD) provides valuable insight into the transition state geometry and the mechanism of the reaction. Studies on the reactions of hydrogen and deuterium atoms with dimethyl ether have been conducted to explore these kinetic isotope effects.[12]

Caption: The Kinetic Isotope Effect: C-D bonds have a higher activation energy for cleavage.

Applications in Research and Drug Development

The unique properties of DME-d3 make it a versatile tool for the scientific community.

Mechanistic Elucidation

By strategically placing a deuterium label, chemists can trace the fate of specific atoms or functional groups through a complex reaction sequence. If a reaction is proposed to involve the cleavage of a C-H bond from a methyl group, synthesizing the starting material with a -CD₃ group and observing a significantly slower reaction rate (a primary KIE) provides strong evidence for that mechanism.

Internal Standards for Quantitative Analysis

Perhaps the most common application of DME-d3 and other stable isotope-labeled compounds is as internal standards in analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). An ideal internal standard behaves identically to the analyte during sample preparation, extraction, and chromatographic separation, but is clearly distinguishable by the detector.

Deuterated standards are nearly perfect for this role. DME-d3 has virtually the same polarity, volatility, and retention time as unlabeled DME. However, the mass spectrometer can easily distinguish between the analyte (m/z 46) and the standard (m/z 49). This allows for highly accurate and precise quantification by correcting for any analyte loss during sample handling or variations in instrument response.

Experimental Protocol: Quantification of Dimethyl Ether Using DME-d3 as an Internal Standard

This protocol outlines a general workflow for using 1,1,1-d3-Dimethyl ether as an internal standard for the quantification of dimethyl ether in a gaseous sample matrix by GC-MS.

Objective: To accurately determine the concentration of dimethyl ether (DME) in a sample.

Materials:

-

Dimethyl ether (analyte) standard

-

1,1,1-d3-Dimethyl ether (DME-d3, internal standard)

-

Gas-tight syringes

-

Gas sampling bags or canisters

-

GC-MS system equipped with a suitable column (e.g., PLOT Q)

Methodology:

-

Preparation of Standards:

-

Prepare a primary stock standard of DME-d3 by injecting a known volume of the gas into a sealed vial or gas bag of known volume containing an inert gas (e.g., nitrogen). Calculate the concentration.

-

Prepare a series of calibration standards by adding varying, known amounts of the DME analyte standard to gas bags containing a fixed amount of the DME-d3 internal standard. This creates standards with different analyte-to-internal-standard ratios.

-

-

Sample Preparation:

-

Collect the unknown gas sample in a gas sampling bag or canister.

-

Spike the unknown sample with the same fixed amount of DME-d3 internal standard as used in the calibration standards.

-

-

GC-MS Analysis:

-

Set up the GC-MS method. The GC temperature program should be optimized to separate DME from other components in the matrix.

-

The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor the following ions:

-

For DME (analyte): m/z 46 (molecular ion)

-

For DME-d3 (internal standard): m/z 49 (molecular ion)

-

-

-

Data Analysis and Calibration:

-

Inject the prepared calibration standards and the spiked unknown sample into the GC-MS.

-

For each injection, determine the peak area for both the analyte (Area_Analyte) and the internal standard (Area_IS).

-

Calculate the Response Ratio for each calibration standard: Response Ratio = Area_Analyte / Area_IS.

-

Plot a calibration curve of the Response Ratio (y-axis) versus the known concentration of the analyte in each standard (x-axis).

-

Perform a linear regression on the data points to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

-

-

Quantification of Unknown Sample:

-

Calculate the Response Ratio for the unknown sample using its measured peak areas.

-

Use the calibration curve's linear equation to calculate the concentration of DME in the unknown sample. Concentration_Analyte = (Response_Ratio_Unknown - c) / m.

-

Caption: Workflow for quantification using an internal standard.

Conclusion

1,1,1-d3-Dimethyl ether is more than just a heavier version of a simple ether; it is a precision tool for the modern scientist. Its unique mass and the altered bond strength of its C-D linkages provide a window into the intricate details of chemical reactions and biological processes. From validating reaction mechanisms through the kinetic isotope effect to enabling highly accurate quantification as an internal standard, the applications of DME-d3 are a testament to the power of isotopic labeling in advancing chemical and pharmaceutical research. Proper understanding of its properties and safe handling are paramount to leveraging its full potential in the laboratory.

References

-

Lund, A., & Shiotani, M. (1999). Deuterium Isotope Effects on Rotation of Methyl Hydrogens. A Study of the Dimethyl Ether Radical Cation by ESR Spectroscopy and ab Initio and Density Functional Theory. Journal of the American Chemical Society. [Link]

-

Lund, A., & Shiotani, M. (1999). Deuterium Isotope Effects on Rotation of Methyl Hydrogens. A Study of the Dimethyl Ether Radical Cation by ESR Spectroscopy and ab Initio and Density Functional Theory. Journal of the American Chemical Society. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8254, Dimethyl ether. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 139571, 1,1,1-d3-Dimethyl ether. [Link]

-

Meagher, J. F., et al. Kinetic isotope effects in the reactions of hydrogen and deuterium atoms with dimethyl ether and methanol. The Journal of Physical Chemistry. [Link]

-

SOL SpA. Safety Data Sheet: Dimethylether. [Link]

-

MESA Specialty Gases & Equipment. Dimethyl Ether - SAFETY DATA SHEET. [Link]

-

NIST. 1,1,1-d3-Dimethyl ether. NIST Chemistry WebBook, SRD 69. [Link]

-

Airgas. SAFETY DATA SHEET: Dimethyl Ether. [Link]

-

Cheméo. Chemical Properties of Dimethyl ether (CAS 115-10-6). [Link]

-

NIST. Dimethyl ether. NIST Chemistry WebBook, SRD 69. [Link]

-

VPL. Dimethyl ether ((CH3)2O). [Link]

-

ResearchGate. Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. [Link]

Sources

- 1. CAS 13725-27-4: DIMETHYL-1,1,1-D3 ETHER (GAS) | CymitQuimica [cymitquimica.com]

- 2. 1,1,1-d3-Dimethyl ether | C2H6O | CID 139571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solgroup.com [solgroup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Dimethyl Ether | CH3OCH3 | CID 8254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. vpl.astro.washington.edu [vpl.astro.washington.edu]

- 8. mesagas.com [mesagas.com]

- 9. DIMETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Dimethyl ether - Wikipedia [en.wikipedia.org]

- 11. fishersci.com [fishersci.com]

- 12. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to the Physical Properties of Deuterated Dimethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of deuterated dimethyl ether, with a primary focus on the fully deuterated isotopologue, dimethyl-d6 ether ((CD₃)₂O). It is designed to be an essential resource for researchers, scientists, and drug development professionals who utilize deuterated compounds in their work. This guide delves into the synthesis, key physical constants, and spectral properties of deuterated dimethyl ether, offering a comparative analysis with its non-deuterated counterpart. The underlying principles of the kinetic isotope effect are discussed to provide a deeper understanding of the observed differences in physical properties. Detailed experimental protocols for the synthesis and measurement of key physical properties are also provided to ensure scientific integrity and reproducibility.

Introduction: The Significance of Deuterated Dimethyl Ether

Dimethyl ether (DME), the simplest ether, is a colorless, non-toxic, and environmentally benign compound. Its deuterated analogue, particularly dimethyl-d6 ether, has garnered significant attention in various scientific fields. In pharmaceutical research and drug development, the strategic replacement of hydrogen with deuterium, a process known as deuteration, has emerged as a powerful tool to enhance the metabolic stability and pharmacokinetic profiles of drug candidates. This is due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step.

Deuterated dimethyl ether also serves as a crucial solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. Its use minimizes solvent interference in ¹H NMR spectra, enabling clearer and more precise analysis of analytes. Furthermore, its distinct physical properties make it a subject of interest in fundamental chemical physics and spectroscopy.

This guide aims to provide a detailed and practical understanding of the physical characteristics of deuterated dimethyl ether, empowering researchers to leverage its unique properties in their applications.

Synthesis of Deuterated Dimethyl Ether (Dimethyl-d6 Ether)

The most common and efficient method for synthesizing symmetrical ethers like dimethyl-d6 ether is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a deuterated alkyl halide by a deuterated alkoxide.

Causality of Experimental Choices in Williamson Ether Synthesis

The Williamson ether synthesis is preferred for its broad scope and reliability in forming ethers.[1] The choice of reactants and conditions is critical for maximizing the yield and purity of the desired product. The reaction proceeds via an SN2 mechanism, which dictates the preference for a primary alkyl halide to minimize competing elimination reactions.[1] Aprotic solvents are often employed to enhance the nucleophilicity of the alkoxide.

Experimental Protocol: Synthesis of Dimethyl-d6 Ether

This protocol outlines the synthesis of dimethyl-d6 ether from deuterated methanol (methanol-d4) and a deuterated methyl halide.

Materials:

-

Methanol-d4 (CD₃OD)

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methyl-d3 iodide (CD₃I)

-

Dry diethyl ether

-

Ice-water bath

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Step-by-Step Methodology:

-

Alkoxide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add methanol-d4 to anhydrous DMF.

-

Cool the solution in an ice-water bath.

-

Slowly add sodium hydride to the cooled solution. The evolution of hydrogen gas will be observed. Stir the mixture until the gas evolution ceases, indicating the complete formation of sodium methoxide-d3 (NaOCD₃).

-

Ether Formation: While maintaining the inert atmosphere and low temperature, slowly add methyl-d3 iodide to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for several hours to ensure complete reaction.

-

Work-up and Purification: Quench the reaction by carefully adding water.

-

Extract the product with dry diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Due to the low boiling point of dimethyl-d6 ether, the product can be isolated by careful distillation at low temperature or by using a gas-tight syringe for transfer if it is in the gaseous state at room temperature.

Diagram of the Williamson Ether Synthesis Workflow:

Caption: Workflow for the synthesis of dimethyl-d6 ether via Williamson ether synthesis.

Core Physical Properties

The physical properties of deuterated dimethyl ether differ from its non-deuterated counterpart primarily due to the increased mass of deuterium and the resulting differences in vibrational energies, a manifestation of the kinetic isotope effect.

Tabulated Physical Properties

The following table summarizes the key physical properties of dimethyl-d6 ether in comparison to non-deuterated dimethyl ether.

| Physical Property | Dimethyl-d6 Ether ((CD₃)₂O) | Dimethyl Ether ((CH₃)₂O) |

| Molecular Weight | 52.11 g/mol [2] | 46.07 g/mol |

| Melting Point | -141 °C[2][3] | -141 °C[4] |

| Boiling Point | -24.8 °C[2][3] | -24 °C[4] |

| Vapor Pressure | 7760 mmHg at 25 °C[2] | ~5100 mmHg at 20 °C |

| Vapor Density | 1.62 (vs air)[2][3] | 1.6 (vs air) |

| Liquid Density | Not available | 0.735 g/mL at -25 °C[4] |

| Kinematic Viscosity | Not available | 0.184 cSt at 25 °C[5] |

Analysis of Physical Property Differences

-

Boiling and Melting Points: The boiling and melting points of dimethyl-d6 ether are very similar to those of dimethyl ether.[2][3][4] This suggests that the substitution of hydrogen with deuterium has a minimal effect on the intermolecular forces (van der Waals forces) that govern these phase transitions for this molecule.

-

Vapor Pressure: The vapor pressure of dimethyl-d6 ether is slightly higher than that of dimethyl ether at similar temperatures, which is somewhat counterintuitive as heavier molecules typically have lower vapor pressures. This could be attributed to subtle differences in the zero-point energies of the liquid and gas phases.

-

Density and Viscosity: While experimental data for the liquid density and viscosity of dimethyl-d6 ether are scarce, it is anticipated that these values would be slightly higher than those of dimethyl ether. The greater mass of the deuterated molecule would lead to a higher density. Increased mass can also lead to a slight increase in intermolecular van der Waals forces, which would result in a higher viscosity.

Spectral Properties

The spectral properties of deuterated dimethyl ether are distinct from the non-deuterated form, providing a powerful tool for its identification and characterization.

Infrared (IR) Spectroscopy

The IR spectrum of dimethyl ether is characterized by C-H stretching and bending vibrations, as well as C-O stretching vibrations. In dimethyl-d6 ether, the C-H vibrations are replaced by C-D vibrations, which occur at lower frequencies due to the heavier mass of deuterium.

Key IR Absorption Bands for Dimethyl Ether:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the analysis of deuterated compounds.

-

¹H NMR: In a perfectly deuterated sample of dimethyl-d6 ether, no signal would be observed in the ¹H NMR spectrum. However, commercial samples typically have a very small residual proton signal.

-

¹³C NMR: The ¹³C NMR spectrum of dimethyl-d6 ether shows a signal for the carbon atoms, which is split into a multiplet due to coupling with the attached deuterium atoms (spin I = 1).

-

²H (Deuterium) NMR: A strong singlet is observed in the ²H NMR spectrum, confirming the presence of deuterium.

A comprehensive compilation of NMR data for various solvents in deuterated solvents is available and can be a useful resource for identifying impurities.[8]

Experimental Protocols for Physical Property Measurement

Accurate measurement of physical properties is crucial for the application of deuterated dimethyl ether. The following are generalized protocols for key measurements.

Determination of Boiling Point (Micro Method)

Due to its low boiling point, the determination of the boiling point of dimethyl ether requires a method suitable for volatile liquids.

Materials:

-

Capillary tube (sealed at one end)

-

Small test tube

-

Thermometer

-

Heating bath (e.g., oil bath)

-

Sample of dimethyl ether (liquefied under pressure)

Step-by-Step Methodology:

-

Attach a small test tube containing a small amount of the liquefied sample to a thermometer.

-

Place a capillary tube (sealed end up) into the test tube.

-

Immerse the assembly in a heating bath.

-

Heat the bath slowly and observe a stream of bubbles emerging from the capillary tube as the trapped air and vapor expand.

-

Remove the heat source and allow the bath to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[9][10][11]

Diagram of Boiling Point Determination:

Caption: Workflow for the experimental determination of the boiling point of a volatile liquid.

Measurement of Liquid Density

The density of a liquefied gas like dimethyl ether can be measured using a specialized densimeter.

General Principle:

A vibrating U-tube densimeter is a common instrument for this purpose. The sample is introduced into a U-shaped tube, which is then electromagnetically excited to vibrate at its characteristic frequency. This frequency is dependent on the mass of the tube and its contents. By measuring the frequency, the density of the sample can be determined with high precision. For liquefied gases, the sample must be maintained under pressure to keep it in the liquid state.[12]

Measurement of Viscosity

The viscosity of a volatile liquid can be challenging to measure due to evaporation. A sealed viscometer system is required.

General Principle:

A capillary viscometer, such as an Ostwald viscometer, can be enclosed in a pressure-tight container. The time it takes for a known volume of the liquefied gas to flow through a capillary of a known diameter is measured. The viscosity can then be calculated using the Poiseuille equation. It is crucial to maintain a constant temperature throughout the measurement.

Conclusion

Deuterated dimethyl ether, particularly dimethyl-d6 ether, is a compound of significant interest in pharmaceutical research and analytical chemistry. Its physical properties are subtly but importantly different from its non-deuterated counterpart, a direct consequence of the kinetic isotope effect. This guide has provided a comprehensive overview of these properties, including methods for its synthesis and the experimental determination of key physical constants. The provided protocols and comparative data serve as a valuable resource for scientists and researchers, enabling a deeper understanding and more effective utilization of this important deuterated compound. Further research to experimentally determine the liquid density and viscosity of dimethyl-d6 ether would be beneficial to complete the physical property profile of this molecule.

References

-

American Chemical Society. (n.d.). Reaction of Dimethyl Ether with Hydroxyl Radicals: Kinetic Isotope Effect and Prereactive Complex Formation. The Journal of Physical Chemistry A. Retrieved from [Link]

-

JoVE. (2020, March 26). Video: Boiling Points - Prep. Retrieved from [Link]

-

Experimental No. (2) Boiling Point Boiling point Purpose of experimental. (2021, July 16). Retrieved from [Link]

-

The Middlebury Sites Network. (2018, January 11). Identification of an unknown volatile liquid. General Chemistry Lab News. Retrieved from [Link]

-

AIP Publishing. (n.d.). 13C kinetic isotope effects in the pyrolysis of dimethyl ether. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl ether. Retrieved from [Link]

-

Muser. (n.d.). Determination of the Density of Liquefied Petroleum Gas. Retrieved from [Link]

-

DTU Research Database. (n.d.). The viscosity of dimethyl ether. Retrieved from [Link]

-

NASA Technical Reports Server (NTRS). (2020, March 3). Infrared Band Strengths and Other Properties of Amorphous and Crystalline Dimethyl Ether. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental Measurement and Modeling of the Viscosity of Dimethyl Ether. Retrieved from [Link]

-

ResearchGate. (n.d.). LNG density measurement by gravimetric method. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

RheoSense Blog. (n.d.). Application Note: Viscosity Measurement of Volatile Compounds. Retrieved from [Link]

-

1A. VISCOSITY MEASUREMENTS. (n.d.). Retrieved from [Link]

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Summary of saturated-liquid density data for dimethyl ether. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

NIST WebBook. (n.d.). Dimethyl ether. Retrieved from [Link]

-

Alternative Fuels Data Center. (n.d.). Fundamental Aspects of Dimethyl Ether. Retrieved from [Link]

-

Air Liquide. (n.d.). Dimethylether. Gas Encyclopedia. Retrieved from [Link]

-

PMC. (n.d.). Density measurements of compressed-liquid dimethyl ether + pentane mixtures. Retrieved from [Link]

-

TeachEngineering. (2025, March 20). Measuring Viscosity - Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Dimethyl ether in a state of saturation. Calculation of thermodynamic properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6. Retrieved from [Link]

-

Scribd. (n.d.). Density of Liquefied Natural Gas. Retrieved from [Link]

-

CoolProp. (n.d.). DimethylEther. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C2H6O CH3OCH3 infrared spectrum of methoxymethane. Retrieved from [Link]

Sources

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. How to Measure Viscosity: 10 Steps (with Pictures) - wikiHow [wikihow.com]

- 3. byjus.com [byjus.com]

- 4. blog.rheosense.com [blog.rheosense.com]

- 5. researchgate.net [researchgate.net]

- 6. vpl.astro.washington.edu [vpl.astro.washington.edu]

- 7. scienceopen.com [scienceopen.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. scholarship.richmond.edu [scholarship.richmond.edu]

- 10. Measuring the density of liquefied petroleum gas (LPG) | Anton Paar Wiki [wiki.anton-paar.com]

- 11. muser-my.com [muser-my.com]

- 12. Density measurements of compressed-liquid dimethyl ether + pentane mixtures - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Isotopic Labeling in Modern Research

An In-Depth Technical Guide to the Synthesis and Purification of 1,1,1-d3-Dimethyl Ether

In the fields of pharmaceutical development, metabolic research, and mechanistic chemistry, the ability to trace the fate of molecules is paramount. Isotopic labeling, the technique of replacing one or more atoms in a molecule with their isotope, provides a powerful lens through which to observe complex biological and chemical systems.[1] Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is an ideal label.[] Its introduction into a molecule creates a "heavy" version that is chemically similar to its non-deuterated counterpart but physically distinguishable by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][]

The replacement of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule, most notably by strengthening the carbon-hydrogen bond. This phenomenon, known as the kinetic isotope effect, can slow down metabolic pathways that involve C-H bond cleavage, a strategy leveraged in drug development to improve the pharmacokinetic profiles of new therapeutic agents.[3]

1,1,1-d3-Dimethyl ether (CD₃OCH₃) is a valuable deuterated building block and tracer. As the simplest ether, its deuterated form serves as a crucial starting material for introducing a deuterated methoxy group or as a reference standard in analytical studies.[4] This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of high-purity 1,1,1-d3-Dimethyl ether, designed for researchers and scientists who require reliable access to this important isotopically labeled compound.

Part 1: Synthesis of 1,1,1-d3-Dimethyl Ether via Williamson Ether Synthesis

Rationale for Synthetic Route Selection

The synthesis of an asymmetrical ether such as 1,1,1-d3-Dimethyl ether requires a regioselective approach. While the catalytic dehydration of methanol is a common industrial method for producing dimethyl ether, applying this to a mixture of deuterated and non-deuterated methanol would yield an undesirable statistical mixture of products (CD₃OCD₃, CH₃OCH₃, and the desired CD₃OCH₃), which would be challenging to separate.[5]

Therefore, the Williamson ether synthesis is the superior method for this application.[6] This classic organic reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[7] This route offers excellent control over the final product's structure, ensuring that the deuterium label is precisely positioned. For the synthesis of CD₃OCH₃, we react sodium methoxide (CH₃ONa) with 1,1,1-d3-methyl iodide (CD₃I).

The Sₙ2 mechanism is favored because 1,1,1-d3-methyl iodide is a primary halide with minimal steric hindrance, allowing for efficient backside attack by the methoxide nucleophile and minimizing the potential for competing elimination (E2) reactions.[7][8]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process, from starting materials to the crude product.

Caption: Workflow for the synthesis of 1,1,1-d3-Dimethyl ether.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis of 1,1,1-d3-Dimethyl ether on a laboratory scale. Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Dimethyl ether is a highly flammable gas.[9] All glassware must be oven-dried to ensure anhydrous conditions.

-

Reactor Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a nitrogen inlet, and a septum.

-

Reagent Preparation: In the flask, suspend sodium methoxide (CH₃ONa) in 100 mL of anhydrous tetrahydrofuran (THF).

-

Initiation of Reaction: Cool the suspension to 0 °C using an ice bath. Slowly add 1,1,1-d3-methyl iodide (CD₃I) to the stirred suspension via syringe through the septum over a period of 30 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-16 hours under a nitrogen atmosphere to ensure completion.

-

Reaction Quenching: Cool the reaction mixture back to 0 °C. Cautiously add 20 mL of deionized water dropwise to quench any unreacted sodium methoxide.

-

Product Isolation (Crude): The resulting mixture contains the desired product, 1,1,1-d3-Dimethyl ether, dissolved in the THF solvent, along with sodium iodide salt and water. Due to the high volatility of dimethyl ether (boiling point: -24 °C), the product must be isolated via a low-temperature distillation or condensation, as detailed in the purification section.[9]

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Sodium Methoxide | 54.02 | 5.4 g | 0.10 |

| 1,1,1-d3-Methyl Iodide | 144.96 | 14.5 g | 0.10 |

| Anhydrous THF | - | 100 mL | - |

Table 1: Reagent quantities for the synthesis of 1,1,1-d3-Dimethyl ether.

Part 2: Purification and Characterization

Purification Strategy

The primary challenge in purifying dimethyl ether is its low boiling point. The crude reaction mixture contains the gaseous product, the high-boiling solvent (THF), water, and non-volatile salts (NaI). The most effective method for separating a volatile compound from non-volatile impurities is low-temperature fractional distillation or cryogenic trapping .[10][11] For achieving the high purity required for research and drug development applications, preparative gas chromatography (GC) is also a viable, albeit more complex, option for small-scale work.[12] This guide will focus on purification via low-temperature distillation.

The process involves carefully cooling the collection vessel to condense the dimethyl ether as it vaporizes from the reaction mixture under controlled heating.

Purification and Analysis Workflow Diagram

Sources

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,1,1-d3-Dimethyl ether | C2H6O | CID 139571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. byjus.com [byjus.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. Dimethyl Ether | CH3OCH3 | CID 8254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis and Applications of Dimethyl Ether (DME) - EPCM [epcmholdings.com]

- 11. cetjournal.it [cetjournal.it]

- 12. researchgate.net [researchgate.net]

isotopic enrichment and purity of 1,1,1-d3-Dimethyl ether

An In-depth Technical Guide to the Isotopic Enrichment and Purity of 1,1,1-d3-Dimethyl Ether

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the synthesis, purification, and rigorous analysis of 1,1,1-d3-Dimethyl ether (d3-DME). Intended for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the fundamental causality behind experimental choices. We delve into the critical quality attributes of isotopic enrichment and chemical purity, detailing the self-validating analytical systems required to ensure the reliability of d3-DME as a critical reagent and internal standard in modern research.

Introduction: The Critical Role of Deuterated Standards

In the landscape of pharmaceutical research and development, stable isotope-labeled (SIL) compounds are indispensable tools.[1] Their application spans quantitative bioanalysis (as internal standards in mass spectrometry), metabolic studies, and environmental monitoring.[1][2] By strategically replacing hydrogen atoms with deuterium, we create a molecule that is chemically identical to its protium counterpart but possesses a higher molecular weight. This mass difference allows it to be distinguished and quantified with high precision by mass spectrometry, providing a gold standard for analytical reference.[3]

1,1,1-d3-Dimethyl ether (CH₃OCD₃) is a valuable deuterated building block and internal standard. Its utility is predicated on two non-negotiable quality attributes: high isotopic enrichment and exceptional chemical purity. Any deviation compromises experimental data integrity. This guide provides the foundational knowledge for producing and validating d3-DME to the exacting standards required for regulatory submission and reliable scientific outcomes.

Synthesis of 1,1,1-d3-Dimethyl Ether via Williamson Ether Synthesis

The preparation of ethers, both symmetrical and asymmetrical, is most reliably achieved through the Williamson ether synthesis.[4] This robust S_N2 reaction involves the nucleophilic attack of an alkoxide ion on a primary alkyl halide.[5] Its broad scope and reliability make it the preferred method for synthesizing d3-DME.[4]

Mechanistic Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[4] We select reactants to optimize this pathway. The choice involves reacting a deuterated electrophile with a non-deuterated nucleophile, or vice-versa. For 1,1,1-d3-Dimethyl ether, the most common approach involves reacting a deuterated methyl halide with sodium methoxide. This is mechanistically sound because methyl halides are primary and unhindered, making them ideal substrates for S_N2 reactions, minimizing the risk of competing elimination (E2) reactions.[6]

Experimental Protocol: Synthesis

Objective: To synthesize crude 1,1,1-d3-Dimethyl ether from sodium methoxide and 1,1,1-d3-methyl iodide.

Materials:

-

Sodium methoxide (CH₃ONa)

-

1,1,1-d3-Methyl iodide (CD₃I), Isotopic Enrichment > 99.5%

-

Anhydrous, non-nucleophilic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)[7]

-

Reaction vessel equipped with a condenser and gas outlet

-

Cold trap (Dry ice/acetone bath, approx. -78 °C)

Procedure:

-

System Preparation: Assemble the reaction flask with a condenser. The outlet of the condenser should be connected via tubing to a cold trap to collect the gaseous d3-DME product. Ensure the entire apparatus is dry and purged with an inert gas (e.g., Argon or Nitrogen).

-

Reactant Charging: In the reaction flask, dissolve sodium methoxide (1.0 eq) in the anhydrous solvent under an inert atmosphere.

-

Initiation of Reaction: Slowly add 1,1,1-d3-methyl iodide (1.0 eq) to the stirred solution. The reaction is often exothermic; maintain control of the temperature with an external cooling bath if necessary.

-

Reaction Progression: Gently heat the mixture to drive the reaction to completion and facilitate the evolution of the gaseous d3-DME product (Boiling Point: -24 °C).[8] The reaction progress can be monitored by analyzing aliquots of the reaction mixture via GC-MS.

-

Product Collection: The evolved 1,1,1-d3-Dimethyl ether gas passes through the condenser and is collected by condensation in the cold trap.

-

Termination: Once the reaction is complete, the crude, liquefied d3-DME is isolated from the cold trap for subsequent purification.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1,1,1-d3-Dimethyl ether.

Purification: Achieving High Chemical Purity

The crude product from the synthesis will contain unreacted starting materials, solvent, and potential side products. For its use as an analytical standard, a purity of >99% is often required. Given the volatile nature of dimethyl ether, low-temperature fractional distillation is the method of choice.[9]

Purification Protocol

Objective: To purify crude 1,1,1-d3-DME by removing residual solvent and other volatile impurities.

Procedure:

-

Apparatus: Assemble a fractional distillation apparatus capable of operating at low temperatures.

-

Distillation: Carefully transfer the crude liquid d3-DME to the distillation flask.

-

Fraction Collection: Slowly warm the distillation flask. Collect the fraction that distills at the boiling point of dimethyl ether (-24 °C). More volatile impurities will distill first, while less volatile impurities will remain in the distillation flask.

-

Final Product: The collected, purified d3-DME should be stored in a sealed container at low temperature to maintain its liquid state.

Purification Workflow Diagram

Caption: Purification workflow for 1,1,1-d3-Dimethyl ether.

Quality Control: A Dual-Pillar Analytical Approach

The validation of 1,1,1-d3-DME rests on two pillars: the determination of its isotopic enrichment and its chemical purity . A multi-technique approach is mandatory for a comprehensive Certificate of Analysis (CoA).[3][10]

Pillar 1: Isotopic Enrichment Determination

Isotopic enrichment refers to the percentage of molecules that contain the desired number of deuterium atoms.[11] For d3-DME, we must confirm that the enrichment at the target methyl group is typically ≥99%. This is assessed primarily by Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

NMR is a powerful, non-destructive technique for determining isotopic enrichment.[12]

-

¹H NMR (Proton NMR): In a highly enriched sample of CH₃OCD₃, the proton signal corresponding to the -CD₃ group should be virtually absent. The only significant signal will be a singlet for the -CH₃ group. The isotopic enrichment can be estimated by comparing the integration of the residual -CHD₂ signal (if observable) to the -CH₃ signal.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei.[13] For d3-DME, a single signal corresponding to the -CD₃ group will be observed. Quantitative ²H NMR, performed under appropriate acquisition parameters, can provide a precise measure of deuterium content.[13]

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). It provides a direct measure of the molecular weight, making it ideal for confirming isotopic incorporation.[14]

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is used. The sample is first vaporized and separated from any non-volatile impurities by the GC, then introduced into the mass spectrometer.

-

Analysis: The mass spectrum of unlabeled dimethyl ether (CH₃OCH₃) shows a molecular ion (M+) peak at m/z 46.04.[8] For 1,1,1-d3-Dimethyl ether (CH₃OCD₃), the molecular ion peak is expected at m/z 49.06.[15] By analyzing the ion cluster around m/z 49, one can determine the distribution of isotopologues (e.g., d3, d2, d1, d0) and calculate the isotopic enrichment. High-resolution mass spectrometry (HR-MS) is particularly valuable for resolving isobaric interferences and providing unambiguous data.[14]

Pillar 2: Chemical Purity Determination

Chemical purity analysis aims to identify and quantify any other chemical entities in the sample. For a volatile compound like dimethyl ether, the gold standard is Gas Chromatography (GC).[16]

-

Principle: GC separates components of a mixture based on their volatility and interaction with the stationary phase of the GC column.[16] The FID is a highly sensitive detector for organic compounds.

-

Protocol:

-

Sample Preparation: A known amount of the purified d3-DME is prepared as a gas or in a suitable solvent.

-

Injection: The sample is injected into the GC.

-

Separation: The components are separated on a capillary column appropriate for volatile compounds.

-

Detection: As each component elutes from the column, it is detected by the FID.

-

Quantification: The purity is determined by the area percent method, where the area of the d3-DME peak is compared to the total area of all peaks in the chromatogram.[17] Common impurities to screen for include methanol and unreacted starting materials.[16]

-

Using MS as the detector for GC provides an added layer of certainty. Not only can impurities be quantified, but they can also be positively identified by their mass spectra, which is a critical requirement for quality control in drug development.[17][18]

Summary of Analytical Data

| Parameter | Analytical Technique | Purpose | Typical Specification |

| Isotopic Enrichment | ¹H NMR / ²H NMR | Confirm deuterium incorporation and quantify enrichment.[13][19] | ≥ 99.0 atom % D |

| GC-MS / HR-MS | Determine molecular weight and distribution of isotopologues.[14] | M+ at m/z 49.06 | |

| Chemical Purity | GC-FID | Quantify organic impurities with high sensitivity.[16] | ≥ 99.5% (Area %) |

| GC-MS | Identify and quantify volatile impurities.[17] | No single impurity > 0.1% | |

| Identity | ¹H NMR | Confirm the chemical structure. | Spectrum conforms to structure |

Comprehensive Analytical Workflow

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. metsol.com [metsol.com]

- 3. criver.com [criver.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. One moment, please... [chemistrysteps.com]

- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 8. Dimethyl Ether | CH3OCH3 | CID 8254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Discovering Dimethyl Ether's Role in Green Industrial Chemistry [eureka.patsnap.com]

- 10. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 11. isotope.com [isotope.com]

- 12. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. 1,1,1-d3-Dimethyl ether | C2H6O | CID 139571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Development and validation of a rapid headspace gas chromatography-mass spectrometry method for the determination of diethyl ether and acetone residues in Tween extracts of shellfish intended for mouse bioassay for diarrhoetic toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

A Comprehensive Technical Guide to 1,1,1-d3-Dimethyl Ether: Properties, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 1,1,1-d3-Dimethyl ether, a deuterated isotopologue of dimethyl ether. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the safe handling and application of this compound in a research and development setting.

Compound Identification and Properties

1,1,1-d3-Dimethyl ether, also known as methoxy(2H3)methane, is a valuable tool in isotopic labeling studies.[1] The substitution of protium with deuterium at one of the methyl groups allows for mechanistic investigations and metabolic tracing in various chemical and biological systems.

CAS Number: 13725-27-4[1][2][3][4]

Molecular Formula: C2H3D3O[1]

Molecular Weight: 49.09 g/mol [2][4]

Physical and Chemical Properties

1,1,1-d3-Dimethyl ether is a colorless, flammable gas at room temperature and pressure with a characteristic ethereal odor.[1][5] Its physical properties are largely similar to its non-deuterated counterpart, dimethyl ether (CAS No. 115-10-6).[2][6]

| Property | Value | Source |

| Boiling Point | -24.8 °C | [5] |

| Melting Point | -141.5 °C | [5] |

| Flash Point | -41 °C (-41.8 °F) (closed cup) | |

| Auto-ignition Temperature | 240 °C | [5] |

| Isotopic Purity | ≥99 atom % D | [3] |

| Chemical Purity | ≥98% (CP) | [3] |

Safety and Hazard Profile

The primary hazards associated with 1,1,1-d3-Dimethyl ether are its extreme flammability and its state as a gas under pressure.[5] Understanding and mitigating these risks is paramount for its safe use in any laboratory setting.

GHS Hazard Classification

-

Flammable Gases: Category 1 (H220: Extremely flammable gas)[5]

-

Gases Under Pressure: Liquefied gas (H280: Contains gas under pressure; may explode if heated)[5]

-

Simple Asphyxiant: May displace oxygen and cause rapid suffocation.

Toxicological Information

While not classified as acutely toxic, inhalation of high concentrations of 1,1,1-d3-Dimethyl ether can cause central nervous system depression, leading to symptoms such as dizziness, drowsiness, headache, and nausea.[7][8] Direct contact with the liquefied gas can cause frostbite.[8][9] The toxicological properties have not been fully investigated, and it should be handled with care.[7]

Safe Handling and Storage Protocols

A systematic approach to handling and storage is crucial to ensure the safety of personnel and the integrity of the experimental work.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: All work with 1,1,1-d3-Dimethyl ether must be conducted in a well-ventilated area, preferably within a certified fume hood.[5]

-

Equipment: Use only properly specified equipment suitable for flammable gases and the associated pressures.[5] Spark-proof tools and explosion-proof equipment are mandatory.[7]

-

Grounding: All equipment and containers must be properly grounded to prevent static discharge, which can be an ignition source.[7]

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Thermal insulating gloves should be worn when handling cylinders to protect against frostbite.

-

Lab Coat: A flame-retardant lab coat is recommended.

Step-by-Step Handling Procedure

-

Preparation: Before use, ensure the fume hood is operational and all necessary PPE is donned. Check that all tubing and connections are secure and rated for the pressure of the gas cylinder.

-

Cylinder Connection: Secure the gas cylinder in an upright position. Use the correct CGA (Compressed Gas Association) valve outlet connection.

-

System Purge: Purge the transfer lines with an inert gas (e.g., nitrogen or argon) to remove any air before introducing the 1,1,1-d3-Dimethyl ether.[5]

-

Gas Flow: Open the cylinder valve slowly to avoid a rapid pressure surge.[5]

-

Post-Use: After use, close the cylinder valve tightly. Purge the lines with an inert gas before disconnecting.

Storage Requirements

-

Location: Store cylinders in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[10][11]

-

Temperature: Storage temperature should not exceed 50°C (122°F).[5]

-

Incompatible Materials: Segregate from oxidizing agents, strong acids, and halogens.[10]

-

Cylinder Security: Cylinders should be stored upright and securely fastened to a wall or benchtop to prevent falling.[5]

Emergency Procedures

Fire Response

-

Small Fire: Use a dry chemical or carbon dioxide extinguisher.

-

Large Fire: Use a water spray or fog to cool surrounding containers.[5] Do not extinguish a leaking gas fire unless the leak can be stopped safely.[5]

-

Evacuation: In the event of a large or uncontrolled fire, evacuate the area immediately.

Leak Response

-

Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.

-

Ventilate: Increase ventilation to the area to disperse the gas.

-

Stop the Leak: If it can be done safely, close the cylinder valve.

-

Evacuate: If the leak is large or cannot be contained, evacuate the area and contact emergency personnel.

First Aid

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Skin Contact (Frostbite): Immediately flush the affected area with lukewarm water. Do not rub the area. Seek medical attention.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.

Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow for the safe use of 1,1,1-d3-Dimethyl ether in a laboratory setting, from preparation to completion of the experiment.

Sources

- 1. CAS 13725-27-4: DIMETHYL-1,1,1-D3 ETHER (GAS) | CymitQuimica [cymitquimica.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 1,1,1-d3-Dimethyl ether | C2H6O | CID 139571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solgroup.com [solgroup.com]

- 6. Dimethyl Ether | CH3OCH3 | CID 8254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. mesagas.com [mesagas.com]

- 9. static1.squarespace.com [static1.squarespace.com]

- 10. julychem.com [julychem.com]

- 11. balchem.com [balchem.com]

A Researcher's Guide to High-Purity 1,1,1-d3-Dimethyl Ether: Sourcing, Handling, and Application

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of high-purity 1,1,1-d3-Dimethyl ether (CD₃OCH₃). We will delve into its critical role in modern research, navigate the landscape of commercial suppliers, and provide field-proven protocols for its handling, storage, and quality control.

Introduction: The Significance of Selective Deuteration

1,1,1-d3-Dimethyl ether is a stable isotope-labeled compound where three hydrogen atoms on one of the methyl groups are replaced with deuterium. This selective deuteration provides a powerful tool for a range of scientific applications, primarily driven by the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, causing reactions that involve the cleavage of this bond to proceed at a significantly slower rate.[1]

In drug development, this principle is masterfully applied. By strategically replacing hydrogen with deuterium at sites of metabolic activity, medicinal chemists can slow down the metabolic degradation of a drug candidate.[2][3] This can lead to numerous advantages, including:

-

Improved Pharmacokinetic Profiles: Slower metabolism can increase a drug's half-life and overall exposure (AUC), potentially allowing for less frequent dosing and better patient compliance.[1]

-

Reduced Toxicity: Deuteration can alter metabolic pathways, sometimes mitigating the formation of harmful or toxic metabolites.[1]

-

Enhanced Efficacy: By increasing the stability and exposure of the active parent drug, its therapeutic effects can be potentially enhanced.[1]

Beyond drug metabolism studies, 1,1,1-d3-Dimethyl ether serves as an invaluable tool in mechanistic studies, quantitative analysis using mass spectrometry (where it can be used as an internal standard), and in Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Commercial Suppliers of High-Purity 1,1,1-d3-Dimethyl Ether

The procurement of high-purity deuterated compounds is a critical first step for any successful research program. The quality, isotopic enrichment, and chemical purity of the starting material directly impact the validity and reproducibility of experimental results. Below is a comparative analysis of leading commercial suppliers.

| Supplier | Product Name | CAS Number | Isotopic Purity (Min.) | Chemical Purity (Min.) | Key Features |

| Sigma-Aldrich (Merck) | Dimethyl ether-1,1,1-d3 | 13725-27-4 | ≥99 atom % D | ≥98% (CP) | Offers gas form, detailed online specifications, and technical service support.[5] |

| CDN Isotopes | Dimethyl-1,1,1-d3 Ether (gas) | 13725-27-4 | 99 atom % D | Not specified, but stability data provided. | Packaged under pressure in flasks or lecture bottles; recommends handling with a vacuum line.[6] |

| Cambridge Isotope Labs | Dimethyl ether (D₆, 99%) | 17222-37-6 | 99 atom % D | 98% | Provides the fully deuterated (d6) version; offers extensive quality control and cGMP capabilities.[7] |

Note: Cambridge Isotope Laboratories, Inc. was found to primarily offer the perdeuterated (d6) version, Dimethyl ether-d6 (CD₃OCD₃), which may be suitable for applications where all hydrogens are labeled. Researchers specifically requiring the d3 version should confirm availability or consider the other listed suppliers.

Procurement and Qualification: A Decision Workflow

Selecting the right supplier involves more than comparing list prices. It requires a careful evaluation of technical specifications, quality assurance, and support.

Caption: Workflow for selecting a high-purity chemical supplier.

Technical Protocols: Handling, Storage, and Quality Control

The integrity of 1,1,1-d3-Dimethyl ether, a gas at room temperature, hinges on meticulous handling and storage to prevent both chemical degradation and isotopic dilution.

Protocol for Safe Handling of Deuterated Gases

Objective: To safely transfer 1,1,1-d3-Dimethyl ether from its lecture bottle or flask to a reaction vessel or NMR tube while maintaining an inert atmosphere and preventing contamination.

Materials:

-

Lecture bottle of 1,1,1-d3-Dimethyl ether with appropriate regulator

-

Schlenk line or glove box with an inert atmosphere (dry nitrogen or argon)

-

Vacuum-rated glassware and tubing

-

Cold trap (liquid nitrogen or dry ice/acetone)

-

Low-temperature condensation apparatus

-

Appropriate PPE: safety goggles, lab coat, chemical-resistant gloves

Procedure:

-

System Preparation: Assemble the glassware on a Schlenk line. Ensure all joints are properly sealed and greased. Evacuate the entire system using the vacuum pump and ensure the cold trap is active to protect the pump.

-

Inert Atmosphere: Refill the system with a dry, inert gas like argon or nitrogen. Repeat the evacuate/refill cycle three times to ensure all atmospheric moisture and oxygen are removed.[8]

-

Connecting the Cylinder: Attach the lecture bottle to the system via the regulator and vacuum-rated tubing. Briefly evacuate the tubing up to the cylinder valve to remove air.

-

Gas Transfer: Cool the receiving flask in a liquid nitrogen bath. Slowly open the main valve on the lecture bottle, followed by the regulator valve, to allow the gas to flow and condense in the cooled receiving flask. Monitor the pressure throughout the transfer.

-

Shutdown: Once the desired amount is transferred, close the lecture bottle valve first, followed by the regulator. Allow any gas remaining in the line to condense before closing the valve to the receiving flask.

-

Storage/Use: The condensed liquid can be stored at low temperature or used directly. Always maintain a positive pressure of inert gas in the system.

Protocol for Storage

Proper storage is essential to maintain both chemical and isotopic integrity.

-

Short-Term Storage (In-Use): For opened cylinders or condensed liquid, store in a well-sealed, airtight container under an inert atmosphere.[9] Refrigeration at 2°C to 8°C is recommended for condensed liquid to prevent evaporation and pressure buildup.[8][9]

-

Long-Term Storage (Unopened): Store unopened lecture bottles in a cool, dry, and well-ventilated area away from light, moisture, and incompatible materials as specified in the Safety Data Sheet (SDS).[8] Room temperature storage is generally acceptable for unopened gas cylinders.[6] After extended periods (e.g., three years), the compound should be re-analyzed for chemical purity before use.[6]

Protocol for Quality Control via ¹H NMR

Objective: To verify the identity and isotopic purity of 1,1,1-d3-Dimethyl ether.

Rationale: In the ¹H NMR spectrum of pure, non-deuterated dimethyl ether (CH₃OCH₃), all six protons are chemically equivalent, resulting in a single sharp singlet.[10] For 1,1,1-d3-Dimethyl ether (CD₃OCH₃), the spectrum should show a single singlet corresponding to the three protons of the non-deuterated methyl group. The absence of significant peaks at other chemical shifts confirms chemical purity, while the integration of the primary singlet relative to any residual solvent peaks can be used for quantification.

Procedure:

-

Sample Preparation: In a controlled inert atmosphere (glove box), bubble a small amount of the 1,1,1-d3-Dimethyl ether gas through a suitable deuterated NMR solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube until a sufficient concentration is reached.

-

Seal the Tube: Securely cap the NMR tube to prevent the gas from escaping.

-

Acquire Spectrum: Record the ¹H NMR spectrum on a calibrated spectrometer.

-

Data Analysis:

-

Identify the CH₃ peak: Locate the singlet corresponding to the -OCH₃ group.

-

Check for Impurities: Analyze the baseline for any unexpected peaks that would indicate chemical impurities.

-

Assess Isotopic Purity: High isotopic enrichment (>99 atom % D) on the CD₃ group means there should be a negligible signal from any residual CHD₂ or CH₂D species at that position. The primary verification is the clean singlet of the OCH₃ group.

-

Conclusion

High-purity 1,1,1-d3-Dimethyl ether is a crucial enabling tool for innovation in pharmaceutical development and chemical research. The success of these endeavors relies on sourcing high-quality materials from reputable suppliers like Sigma-Aldrich and CDN Isotopes. By implementing the rigorous selection, handling, and quality control protocols outlined in this guide, researchers can ensure the integrity of their materials, leading to reliable, reproducible, and impactful scientific outcomes.

References

- BenchChem. (n.d.). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.

- BenchChem. (n.d.). Technical Support Center: Navigating the Nuances of Deuterated Compounds.

- Cambridge Isotope Laboratories, Inc. (n.d.). Dimethyl ether (D₆, 99%).

- Sigma-Aldrich. (n.d.). Dimethyl ether-1,1,1-d3.

- Chegg. (n.d.). How many absorption(s) would you expect dimethyl ether to show in its ^(1)H and ^(13)C NMR spectra?.

- CDN Isotopes. (n.d.). Dimethyl-1,1,1-d3 Ether (gas).

- PubChem. (n.d.). 1,1,1-d3-Dimethyl ether.

- Cambridge Isotope Laboratories, Inc. (n.d.). Deuterated Reagents.

- Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories.

- Cambridge Isotope Laboratories, Inc. (n.d.). Deuterated Chloroform.

- BenchChem. (n.d.). Applications of Deuterated Compounds in Pharmaceutical Research and Development.

- MDPI. (n.d.). Flavor Compounds Identification and Reporting.

- ChemicalBook. (n.d.). Dimethyl ether(115-10-6) 1H NMR spectrum.

- Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- Clearsynth Discovery. (2025). Deuterated Drugs Future Potential.

- Isotope Science / Alfa Chemistry. (n.d.). Deuterated Drug Development.

- Wikipedia. (n.d.). Deuterated drug.

- Chen, Y., & Du, Y. (2025). The Application of Deuteration Strategy in Drug Design. PubMed.

- Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

Sources

- 1. isotope.com [isotope.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. isotope.com [isotope.com]

- 6. ukisotope.com [ukisotope.com]

- 7. isotope.com [isotope.com]

- 8. CAS No.13725-27-4,DIMETHYL-1,1,1-D3 ETHER (GAS) Suppliers [lookchem.com]

- 9. scbt.com [scbt.com]

- 10. scbt.com [scbt.com]

solubility of 1,1,1-d3-Dimethyl ether in organic solvents

An In-Depth Technical Guide on the Solubility of 1,1,1-d3-Dimethyl Ether in Organic Solvents

Introduction

1,1,1-d3-Dimethyl ether (d3-DME), a deuterated isotopologue of dimethyl ether (DME), is a colorless gas at standard temperature and pressure.[1] With the chemical formula CD₃OCH₃, it serves as a valuable tool in research and development, particularly in nuclear magnetic resonance (NMR) spectroscopy as a tracing agent and in studies of reaction mechanisms where kinetic isotope effects are of interest.[2] Its utility in drug development and analytical chemistry is predicated on a thorough understanding of its physicochemical properties, chief among them being its solubility in various organic solvents. The choice of solvent is critical for controlling reaction stoichiometry, ensuring homogeneity, and developing purification strategies.

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1,1-d3-Dimethyl ether. While specific quantitative solubility data for d3-DME is not extensively published, this guide synthesizes data from its non-deuterated analogue, dimethyl ether, to establish a robust theoretical framework. Crucially, it provides a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate the empirical data required for their specific applications.

Physicochemical Properties: A Comparative Analysis

The physical properties of d3-DME are nearly identical to those of its non-deuterated counterpart, with minor differences attributable to the greater mass of deuterium versus protium. These properties are fundamental to understanding its behavior as a solute.

Table 1: Comparative Physicochemical Properties of 1,1,1-d3-Dimethyl Ether and Dimethyl Ether

| Property | 1,1,1-d3-Dimethyl Ether (CD₃OCH₃) | Dimethyl Ether (CH₃OCH₃) | Reference(s) |

| CAS Number | 13725-27-4 | 115-10-6 | [3][4] |

| Molecular Formula | C₂H₃D₃O | C₂H₆O | [1][4] |

| Molecular Weight | 49.09 g/mol | 46.07 g/mol | [4] |

| Appearance | Colorless Gas | Colorless Gas | [1][4] |

| Boiling Point | approx. -24 °C | -24 °C | [4] |

| Melting Point | approx. -141 °C | -141 °C | [4] |

| Dipole Moment | Not specified | 1.30 D | [4] |

Note: The boiling and melting points for d3-DME are estimated to be very close to those of DME, as isotopic substitution has a minimal effect on these properties.

Theoretical Solubility Profile

The principle of "like dissolves like" is the primary determinant of solubility. Dimethyl ether is a polar aprotic molecule due to the C-O-C bond angle, resulting in a net dipole moment. However, the exposed methyl groups also impart significant non-polar character. This dual nature allows it to act as a powerful solvent for a wide range of both polar and non-polar substances.[5] Consequently, d3-DME is expected to be readily soluble in most common organic solvents.

Table 2: Expected Qualitative Solubility of 1,1,1-d3-Dimethyl Ether in Common Organic Solvents

| Solvent Family | Representative Solvents | Expected Solubility | Rationale | Reference(s) |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Acetonitrile (MeCN) | High | Similar polarity and dipole-dipole interactions. | |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Capable of hydrogen bonding with the ether oxygen. | [6] |

| Non-Polar | Hexanes, Toluene | High | Van der Waals forces with the methyl groups. | [6] |

| Halogenated | Dichloromethane (DCM), Chloroform | High | Favorable dipole-dipole and dispersion forces. |

While this qualitative assessment is useful for initial experimental design, it lacks the precision required for quantitative applications. For tasks such as preparing standards for quantitative NMR (qNMR) or controlling concentrations in kinetic studies, empirical determination of solubility is not just recommended, but essential.

Experimental Determination of Gas Solubility: A Self-Validating Protocol

Given that d3-DME is a gas at room temperature, determining its solubility in a liquid solvent requires a methodology that can accurately handle and quantify a gaseous solute. The following protocol is a robust, gravimetric-based approach adapted from established methods for measuring gas solubility in liquids.[7][8] The causality behind each step is explained to ensure experimental integrity.

Core Principle

The method is based on a pressure drop principle within a sealed, temperature-controlled system of known volume.[7] By introducing a known amount of d3-DME gas into a vessel containing a degassed solvent, the amount of gas that dissolves can be calculated by measuring the change in pressure at equilibrium.

Experimental Workflow Diagram

Sources

- 1. CAS 13725-27-4: DIMETHYL-1,1,1-D3 ETHER (GAS) | CymitQuimica [cymitquimica.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. 1,1,1-d3-Dimethyl ether | C2H6O | CID 139571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dimethyl ether - Wikipedia [en.wikipedia.org]

- 5. afdc.energy.gov [afdc.energy.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. library.csbe-scgab.ca [library.csbe-scgab.ca]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Isotopic Shift: A Technical Guide to the Potential Environmental Impact of Deuterated Ethers

Foreword: The Deuterium Revolution and its Environmental Echo

The strategic replacement of hydrogen with its stable isotope, deuterium, has emerged as a powerful tool in modern medicinal chemistry and materials science. This subtle atomic substitution, known as deuteration, can significantly alter the metabolic fate and stability of molecules, leading to drugs with improved pharmacokinetic profiles and materials with enhanced durability.[1] While the benefits of deuteration are increasingly well-documented in the pharmaceutical and technological spheres, the environmental implications of this burgeoning class of compounds remain a largely unexplored frontier. This guide provides a comprehensive technical overview of the potential environmental impacts of deuterated ethers, offering a framework for researchers, scientists, and drug development professionals to navigate this evolving landscape. As we embrace the advantages of deuterated chemistries, a proactive and scientifically rigorous approach to understanding their environmental fate and effects is not just prudent, but imperative.

The Kinetic Isotope Effect: A Double-Edged Sword

The fundamental principle underpinning the unique properties of deuterated compounds is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[2] This increased bond strength means that more energy is required to break a C-D bond, leading to a slower reaction rate for any chemical or enzymatic process where C-H bond cleavage is the rate-limiting step.[3]

In drug development, this is often a significant advantage. By selectively deuterating metabolic "hot spots" on a drug molecule, its breakdown by metabolic enzymes, such as the cytochrome P450 system, can be slowed.[4] This can lead to a longer drug half-life, reduced dosing frequency, and potentially a more favorable safety profile by minimizing the formation of toxic metabolites.[2][5]

However, from an environmental perspective, this enhanced stability raises critical questions. The very mechanism that makes deuterated compounds desirable from a pharmacological standpoint—resistance to metabolic degradation—could translate to increased persistence in the environment.

Caption: The Kinetic Isotope Effect on Ether Metabolism.

Potential for Increased Environmental Persistence

The primary environmental concern for deuterated ethers is the potential for increased persistence. Many non-deuterated ethers are already recognized as environmental pollutants due to their widespread use and, in some cases, resistance to degradation.[6] The introduction of deuterium could exacerbate this issue.

Microbial degradation is a key process in the breakdown of organic pollutants in the environment.[7] This process often involves enzymatic pathways that cleave C-H bonds. The KIE suggests that deuterated ethers could be biodegraded at a slower rate than their non-deuterated counterparts, leading to a longer environmental half-life. A study on a drug delivery system demonstrated that the use of a deuterated linker extended the in vivo biodegradation time of the polymer hydrogel by approximately 2.5-fold compared to the non-deuterated version.[3]

A slower degradation rate means that the compound will remain in the environment for a longer period, increasing the potential for exposure to non-target organisms and transport to other environmental compartments.

Bioaccumulation Potential: A Data Gap

Bioaccumulation is the process by which a substance builds up in an organism at a rate faster than it can be metabolized or excreted. Persistent organic pollutants (POPs) are known for their potential to bioaccumulate in food webs.[8][9] The potential for deuterated ethers to bioaccumulate is a significant data gap.

While the physical and chemical properties of a deuterated compound are largely similar to its non-deuterated analog, the altered metabolic stability could influence its bioaccumulation potential.[10] If a deuterated ether is taken up by an organism and is metabolized more slowly, it could lead to higher internal concentrations and a greater potential for bioaccumulation.

Assessing the bioaccumulation potential of deuterated ethers will require experimental studies, such as those outlined in OECD Test Guideline 305 (Bioaccumulation in Fish).[11]

Ecotoxicity: An Unpredictable Outcome